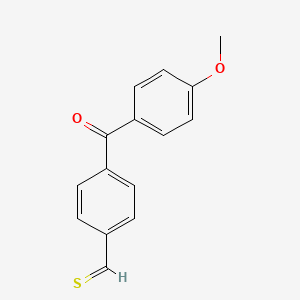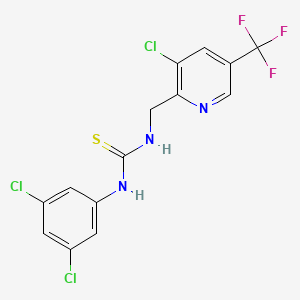
4-Fluoro-2-iodopyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Fluoro-2-iodopyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. The presence of both fluorine and iodine substituents on the pyrimidine ring makes this compound a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2-iodopyrimidine can be achieved through various methods. One common approach involves the halogenation of 4-fluoropyrimidine. The reaction typically involves the use of iodine and a suitable oxidizing agent, such as iodotrimethylsilane, under controlled conditions to introduce the iodine atom at the 2-position of the pyrimidine ring .
Another method involves the direct fluorination of 2-iodopyrimidine using a fluorinating agent such as Selectfluor. This reaction is usually carried out in an organic solvent like acetonitrile at room temperature .
Industrial Production Methods
Industrial production of this compound often involves large-scale halogenation reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound suitable for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
4-Fluoro-2-iodopyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The fluorine and iodine substituents can undergo oxidation or reduction under specific conditions, leading to the formation of various derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, and sodium alkoxide are commonly used in substitution reactions. These reactions are typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide at elevated temperatures.
Coupling Reactions: Palladium catalysts, such as palladium acetate or palladium chloride, along with ligands like triphenylphosphine, are used in coupling reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidines, which can serve as intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Aplicaciones Científicas De Investigación
4-Fluoro-2-iodopyrimidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including heterocyclic compounds and natural product analogs.
Mecanismo De Acción
The mechanism of action of 4-Fluoro-2-iodopyrimidine depends on its specific application. In biological systems, the compound can interact with various molecular targets, such as enzymes and receptors, through covalent or non-covalent binding. The presence of fluorine and iodine atoms can enhance the compound’s binding affinity and selectivity for specific targets, leading to the modulation of biological pathways involved in disease processes .
Comparación Con Compuestos Similares
Similar Compounds
2-Fluoro-4-iodopyridine: Similar in structure but with a pyridine ring instead of a pyrimidine ring.
5-Bromo-2-iodopyrimidine: Contains a bromine atom at the 5-position instead of a fluorine atom.
4-Fluoro-2-methoxyphenylboronic acid: Contains a boronic acid group instead of an iodine atom.
Uniqueness
4-Fluoro-2-iodopyrimidine is unique due to the presence of both fluorine and iodine substituents on the pyrimidine ring. This combination of substituents imparts distinct electronic and steric properties to the compound, making it a versatile intermediate in organic synthesis. The fluorine atom enhances the compound’s stability and lipophilicity, while the iodine atom provides a reactive site for further functionalization through substitution and coupling reactions .
Propiedades
Fórmula molecular |
C4H2FIN2 |
|---|---|
Peso molecular |
223.97 g/mol |
Nombre IUPAC |
4-fluoro-2-iodopyrimidine |
InChI |
InChI=1S/C4H2FIN2/c5-3-1-2-7-4(6)8-3/h1-2H |
Clave InChI |
PSGAUEMJDUOOMR-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(N=C1F)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Methyl-5,6-dihydrofuro[2,3-d]pyrimidin-2-yl carbamimidothioate](/img/structure/B13100236.png)
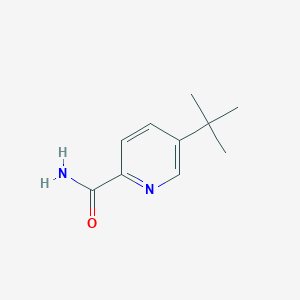
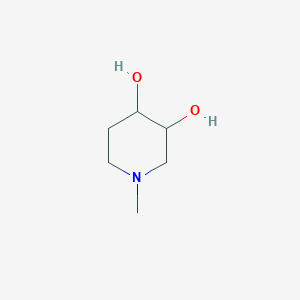

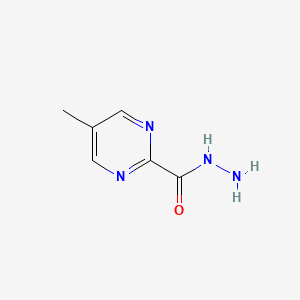
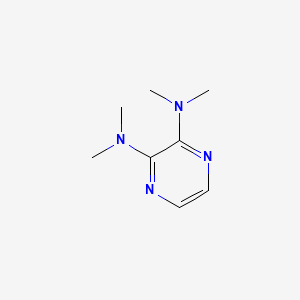
![2-[3-(4-Methoxyphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13100286.png)


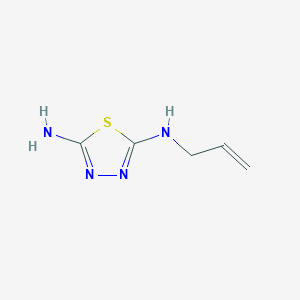
![1-[[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methyl]piperazine;dihydrochloride](/img/structure/B13100311.png)
